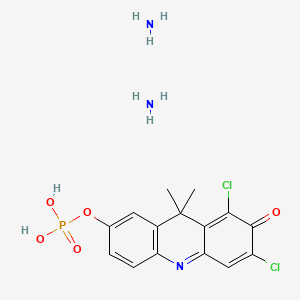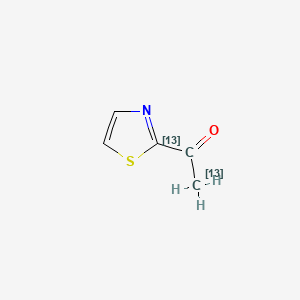
2-Acetylthiazole-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylthiazole-13C2 involves several steps:
Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.
Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.
Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.
Industrial Production Methods
For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .
化学反应分析
Types of Reactions
2-Acetylthiazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
科学研究应用
2-Acetylthiazole-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .
相似化合物的比较
Similar Compounds
2-Acetylthiazole: The non-labeled version of the compound.
Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.
Uniqueness
2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .
属性
分子式 |
C5H5NOS |
|---|---|
分子量 |
129.15 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |
InChI 键 |
MOMFXATYAINJML-VFZPYAPFSA-N |
手性 SMILES |
[13CH3][13C](=O)C1=NC=CS1 |
规范 SMILES |
CC(=O)C1=NC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

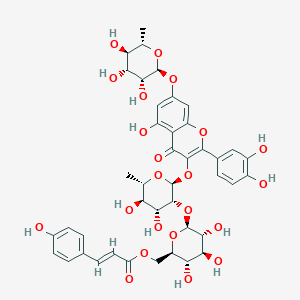
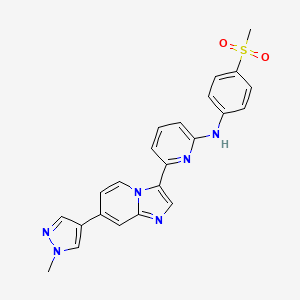


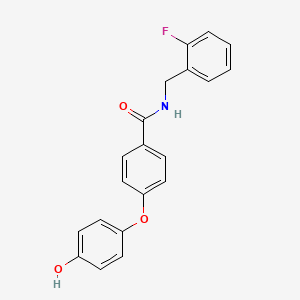
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
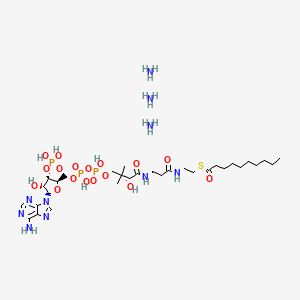
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
